Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.241. It is used for proteomics research1.
Synthesis Analysis
Piperidones, which include Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates2. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives2.Molecular Structure Analysis
The molecular structure of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate consists of a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position1.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, piperidones, including Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, have been bio-assayed for their varied activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are as follows1:- Molecular Weight: 187.24
- Melting Point: 69.42° C (Predicted)
- Boiling Point: ~290.2° C at 760 mmHg (Predicted)
- Density: ~1.1 g/cm 3 (Predicted)
- Refractive Index: n 20D 1.48 (Predicted)
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Amino Acid Derivatives
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is utilized in synthesizing novel amino acid derivatives, such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester. This synthesis process encounters hydrogenolysis of the alcohol group as a side reaction, which can be minimized under optimized conditions (Bolós et al., 1994).
Conformational Analysis in Analogue Synthesis
The compound is studied for its conformational properties, especially in the context of synthesizing analogues like ethyl 3α-phenyltropane-3β-carboxylate hydrochloride. These studies help in understanding the molecular structure and potential applications in medicinal chemistry (Casy & Coates, 1974).
Chemical Reactions and Interactions
Microbial Reduction and Chemical Transformations
The ethyl ester of this compound undergoes microbial reduction, leading to products with high diastereo- and enantioselectivities. These reactions are crucial for synthesizing specific stereoisomers of pharmaceutical importance (Guo et al., 2006).
Alkylation Reactions
It is involved in alkylation reactions with nucleophiles like piperidine, showcasing its role in complex organic synthesis. These reactions are sensitive to steric effects, influencing the rates of ethylation (Deberly et al., 1975).
Pharmacological and Biological Aspects
Inhibition Study in Pharmacology
The compound is also studied in its derivative forms for inhibitory effects on GABA binding to brain membranes. This research provides insights into potential pharmacological applications (Burgos et al., 1993).
Evaluation as Anticancer Agents
Derivatives of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate have been evaluated for their potential as anticancer agents. This indicates its relevance in the development of new cancer therapeutics (Rehman et al., 2018).
Cardiovascular Activity Studies
The nitriles of its derivatives have been studied for cardiovascular activity, contributing to the understanding of its potential impact on heart-related treatments (Krauze et al., 2004).
Safety And Hazards
The specific safety and hazards information for Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is not available in the search results. However, it is important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, given its use in proteomics research1 and the synthesis of various inhibitors3, it is likely to continue to be an area of interest in biochemical research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMSCPMLHBPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598234 | |
Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
214548-40-0 | |
Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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